molecular formula C13H14N2O B089606 4-Amino-4'-methoxydiphenylamine CAS No. 101-64-4

4-Amino-4'-methoxydiphenylamine

Cat. No.: B089606
CAS No.: 101-64-4
M. Wt: 214.26 g/mol
InChI Key: RBLUJIWKMSZIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless and water-soluble compound with a molecular weight of 214.27 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Amino-4'-methoxydiphenylamine involves several steps. One common method includes the reaction of 4-methoxyaniline with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Amino-4'-methoxydiphenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It undergoes substitution reactions with halogens and other electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Amino-4'-methoxydiphenylamine is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It serves as a reagent in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-4'-methoxydiphenylamine involves its interaction with specific molecular targets. It can act as an electron donor or acceptor, facilitating various redox reactions. The pathways involved in its action include the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

4-Amino-4'-methoxydiphenylamine is similar to other compounds such as:

    1,4-Benzenediamine, N-phenyl-: This compound has a similar structure but lacks the methoxy group.

    1,4-Benzenediamine, N,N’-bis(4-methoxyphenyl)-: This compound has two methoxy groups, making it more hydrophobic.

The presence of the methoxy group in this compound enhances its solubility and reactivity, making it unique compared to its analogs.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLUJIWKMSZIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059236
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-64-4
Record name N1-(4-Methoxyphenyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Methoxyphenyl)-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)-p-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X817863RG1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4'-methoxydiphenylamine
Reactant of Route 2
Reactant of Route 2
4-Amino-4'-methoxydiphenylamine
Reactant of Route 3
Reactant of Route 3
4-Amino-4'-methoxydiphenylamine
Reactant of Route 4
Reactant of Route 4
4-Amino-4'-methoxydiphenylamine
Reactant of Route 5
Reactant of Route 5
4-Amino-4'-methoxydiphenylamine
Reactant of Route 6
Reactant of Route 6
4-Amino-4'-methoxydiphenylamine
Customer
Q & A

Q1: What makes Variamine Blue B Base useful in analytical chemistry?

A1: Variamine Blue B Base demonstrates significant potential as a redox indicator and in the development of highly sensitive analytical methods. For instance, it can be employed for the spectrophotometric determination of copper (II) ions. [] In this application, Variamine Blue B Base, in its leuco base form, undergoes oxidation in the presence of hydrogen peroxide and copper (II), resulting in a blue-colored compound. This color change allows for the detection and quantification of copper (II) even at trace levels. []

Q2: Are there other analytical applications for Variamine Blue B Base?

A2: Yes, beyond its use in copper(II) determination, Variamine Blue B Base can also serve as an indicator in complexometric titrations. Specifically, it has proven effective in the direct titration of Vanadium(V) using EDTA (ethylenediaminetetraacetic acid) in the presence of excess iron (II). [] This highlights the compound's versatility in different analytical scenarios.

Q3: What insights have computational studies provided regarding Variamine Blue B Base?

A3: Quantum-chemical calculations have been employed to investigate the protonation behavior and the second oxidation step of Variamine Blue B (the oxidized form of Variamine Blue B Base). [] Such studies provide valuable information about the compound's reactivity, electronic structure, and potential reaction pathways under different conditions, contributing to a deeper understanding of its chemical behavior.

Q4: Has the oxidation of Variamine Blue B Base been explored in different media?

A4: Research has examined the oxidation of Variamine Blue B Base in various environments. Studies have investigated its oxidation process in both aqueous and organo-aqueous media [], shedding light on how the reaction proceeds and the products formed under these conditions. Additionally, investigations explored the influence of surfactant solutions on the oxidation reaction of 4-Amino-4'-methoxydiphenylamine. [] These studies provide a broader picture of the compound's reactivity and potential applications in different chemical environments.

Q5: Beyond its analytical uses, are there other research areas focusing on Variamine Blue B Base?

A5: Research on Variamine Blue B Base extends beyond its analytical applications. A new redox indicator, 2-hydroxy-4-amino-4'-methoxydiphenylamine, has been reported. [] While the specific details of its application aren't elaborated upon in the provided abstracts, it suggests ongoing efforts to explore and develop novel derivatives with potentially enhanced or tailored properties for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.